亚胺培南酸

描述

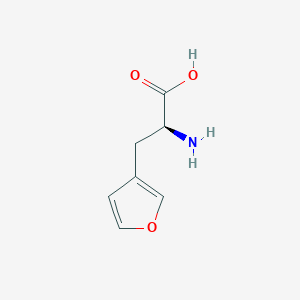

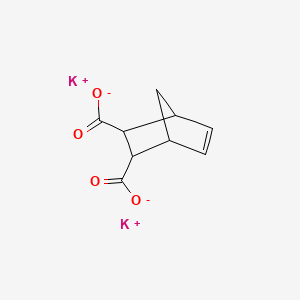

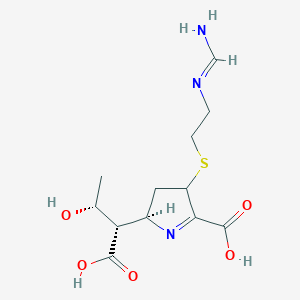

Imipenemoic acid is a chemical compound with the molecular formula C12H19N3O5S . It has an average mass of 317.361 Da and a monoisotopic mass of 317.104553 Da . It is a derivative of imipenem, a carbapenem antibiotic .

Molecular Structure Analysis

Imipenemoic acid has a complex molecular structure with 3 of 4 defined stereocenters . The molecular structure of imipenemoic acid is influenced by factors such as oxygen, water, particle shape, and particle size .

Chemical Reactions Analysis

The stability of imipenemoic acid, like other compounds, can be affected by various factors. A study found that oxygen, water, particle shape, and particle size had significant effects on the stability of IMI/CIL .

Physical And Chemical Properties Analysis

Imipenemoic acid has a molecular formula of C12H19N3O5S . Its average mass is 317.361 Da and its monoisotopic mass is 317.104553 Da . The stability of imipenemoic acid can be influenced by factors such as oxygen levels, water content, particle shape, and particle size .

科学研究应用

1. 抗惊厥活性

亚胺培南酸(亚胺培南的衍生物)因其抗惊厥作用而受到研究。在对遗传易于声音诱发癫痫发作的 DBA/2 小鼠进行的一项研究中,亚胺培南表现出抗惊厥活性。当兴奋性氨基酸的拮抗剂能够提高癫痫发作阈值或预防亚胺培南诱发的癫痫发作时,这一点很明显。这表明与兴奋性氨基酸神经递质的受体有潜在的相互作用 (Sarro 等人,1995 年)。

2. 抗菌特性

亚胺培南酸的抗菌特性已得到广泛研究。例如,发现对亚胺培南有抗性的肺炎克雷伯菌菌株会产生 IMI-1 β-内酰胺酶,一种碳青霉烯水解酶。该酶水解亚胺培南,说明该药物与细菌耐药机制的相互作用 (Rasmussen 等人,1996 年)。

3. 对结核分枝杆菌的疗效

亚胺培南酸与克拉维酸联合使用,对感染巨噬细胞和小鼠的结核分枝杆菌表现出显着的活性。这表明其在治疗结核病中的潜在用途,尽管稳定性和药代动力学提出了挑战 (England 等人,2012 年)。

4. 重症患者的组织分布

已经对亚胺培南在重症患者中的组织分布与健康志愿者的组织分布进行了研究。这有助于了解该药物在严重感染中的行为,这对于优化治疗策略至关重要 (Tegeder 等人,2002 年)。

5. 协同抗生物膜活性

已经评估了亚胺培南酸与烟酸对铜绿假单胞菌产生的生物膜的协同活性。这种组合显示出增强的疗效,突出了针对细菌生物膜的潜在治疗策略 (Fayyad 等人,2019 年)。

6. 耐药机制

研究表明,细菌(如拟杆菌 distasonis)中的亚胺培南耐药性是由新型 β-内酰胺酶和外膜通透性屏障介导的。这项研究对于制定克服耐药性的策略和提高基于亚胺培南酸的治疗的疗效至关重要 (Hurlbut 等人,1990 年)。

7. 诱导多药外排泵

亚胺培南与肠杆菌属 aerogenes 中多药外排泵的激活有关,导致抗生素耐药性增加。这强调了了解细菌对亚胺培南治疗的反应的重要性,尤其是在重症监护病房患者中 (Bornet 等人,2003 年)。

8. 对假单胞菌假青霉的活性

正如各种研究所示,亚胺培南对假单胞菌假青霉菌株表现出很高的活性并具有杀菌特性。这项研究有助于解决由这种病原体引起的感染,特别是考虑到该抗生素的广谱能力 (Ashdown, 1988)。

9. 大鼠的肾毒性和尿石症

对亚胺培南/西司他丁对 Wistar 大鼠的肾毒性作用的研究表明,即使在治疗剂量水平,它也可能导致肾结石和肾损伤。这些发现对于了解药物的副作用和提高患者安全性至关重要 (Tahri 等人,2018 年)。

10. 调节临床分离株中的孔蛋白平衡

研究观察到,肠杆菌属 aerogenes 中的亚胺培南治疗会导致孔蛋白平衡发生变化,从而促进细菌的适应性反应。此信息对于针对耐药菌株制定更有效的治疗策略至关重要 (Lavigne 等人,2013 年)。

作用机制

Target of Action

Imipenemoic acid, a degradation product of imipenem , is likely to share similar targets with its parent compound. Imipenem primarily targets penicillin-binding proteins (PBPs), which play a crucial role in bacterial cell wall synthesis .

Mode of Action

Imipenemoic acid, like imipenem, is expected to interact with its targets, the PBPs, by binding to them. This binding inhibits the synthesis of the bacterial cell wall, leading to structural instability and eventual cell death .

Biochemical Pathways

The biochemical pathways affected by imipenemoic acid are likely related to the biosynthesis of mucopeptides in bacterial cell walls. By inhibiting PBPs, imipenemoic acid disrupts the production of these mucopeptides, which are essential components of the bacterial cell wall .

Pharmacokinetics

Imipenem is primarily metabolized in the kidneys and has an elimination half-life of approximately 60 minutes in adults . The ADME properties of imipenem, and by extension imipenemoic acid, can significantly impact their bioavailability.

Result of Action

The primary result of imipenemoic acid’s action is the inhibition of bacterial cell growth and division. By binding to PBPs and disrupting cell wall synthesis, imipenemoic acid causes a loss of cell wall integrity, leading to cell wall lysis and rapid bacterial cell death .

Action Environment

The action, efficacy, and stability of imipenemoic acid can be influenced by various environmental factors. For instance, the presence of oxygen and water has been shown to significantly affect the stability of imipenem . Therefore, these factors may also influence the action and stability of imipenemoic acid.

属性

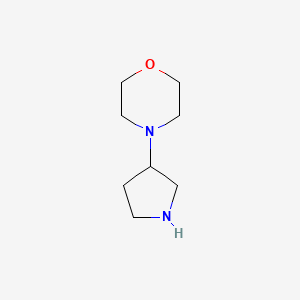

IUPAC Name |

(2R)-4-[2-(aminomethylideneamino)ethylsulfanyl]-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-3,4-dihydro-2H-pyrrole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5S/c1-6(16)9(11(17)18)7-4-8(10(15-7)12(19)20)21-3-2-14-5-13/h5-9,16H,2-4H2,1H3,(H2,13,14)(H,17,18)(H,19,20)/t6-,7-,8?,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGEWNUMDSNUHAH-AIPQFCGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@H]1CC(C(=N1)C(=O)O)SCCN=CN)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1197869-90-1 | |

| Record name | Imipenemoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1197869901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | IMIPENEMOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93B2M7CLL0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chlorobenzo[d]thiazole](/img/structure/B1591031.png)

![1,4-Dioxaspiro[4.5]decan-8-amine](/img/structure/B1591035.png)